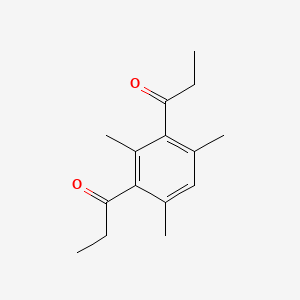
1,3-Dipropionyl-2,4,6-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dipropionyl-2,4,6-trimethylbenzene: is an organic compound with the molecular formula C15H20O2 It is a derivative of trimethylbenzene, where two propionyl groups are attached to the benzene ring at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dipropionyl-2,4,6-trimethylbenzene can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2,4,6-trimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 1,3-Dipropionyl-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1,3-Dipropionyl-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,3-dipropionyl-2,4,6-trimethylbenzene involves its interaction with molecular targets through its functional groups. The propionyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications, allowing for the design of compounds with specific properties.
相似化合物的比较
1,2,4-Trimethylbenzene (Pseudocumene): An isomer of trimethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene (Mesitylene): Another isomer with symmetrical substitution.
1,2,3-Trimethylbenzene: A less common isomer with a unique substitution pattern.
Uniqueness: 1,3-Dipropionyl-2,4,6-trimethylbenzene is unique due to the presence of two propionyl groups, which impart distinct chemical reactivity and potential applications compared to its isomers. The specific positioning of these groups allows for targeted chemical modifications and interactions, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
6335-36-0 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
1-(2,4,6-trimethyl-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C15H20O2/c1-6-12(16)14-9(3)8-10(4)15(11(14)5)13(17)7-2/h8H,6-7H2,1-5H3 |
InChI 键 |
IONRPGVAJLMVCK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C(=C(C=C1C)C)C(=O)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
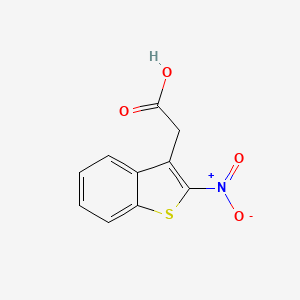
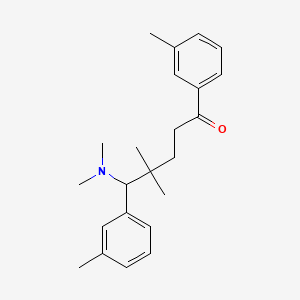

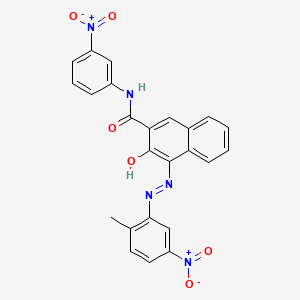


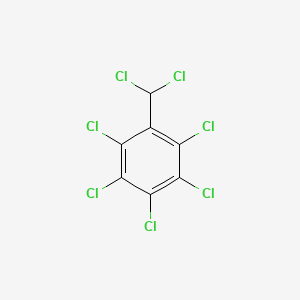
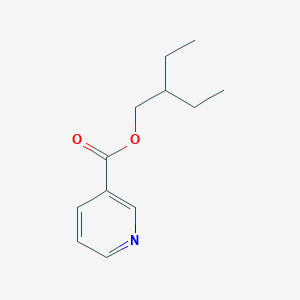
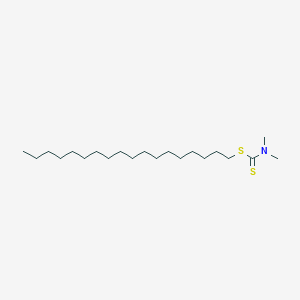
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)



